

# 4-(2-Chlorophenoxy)benzaldehyde molecular structure

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## Compound of Interest

Compound Name: 4-(2-Chlorophenoxy)benzaldehyde

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An In-Depth Technical Guide to the Molecular Structure of **4-(2-Chlorophenoxy)benzaldehyde**

## Abstract

**4-(2-Chlorophenoxy)benzaldehyde** is a diaryl ether of significant interest to the scientific community, particularly those in pharmaceutical and materials science. Its molecular architecture, characterized by a benzaldehyde moiety linked to a 2-chlorophenyl group via an ether bridge, presents a versatile scaffold for synthetic transformations. This guide provides a comprehensive examination of its molecular structure, from fundamental physicochemical properties and three-dimensional conformation to detailed synthetic protocols and spectroscopic characterization. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

## Core Molecular Structure & Physicochemical Properties

The identity and behavior of a chemical compound are fundamentally dictated by its structure and resulting physical properties. This section delineates the core structural and physicochemical characteristics of **4-(2-Chlorophenoxy)benzaldehyde**.

## Systematic Nomenclature and Identifiers

Precise identification is critical in scientific research. The following table summarizes the key identifiers for **4-(2-Chlorophenoxy)benzaldehyde**.

Identifier	Value	Source
IUPAC Name	4-(2-chlorophenoxy)benzaldehyde	N/A
CAS Number	158771-11-0	[1]
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO <sub>2</sub>	[1]
Molecular Weight	232.67 g/mol	[1]
Canonical SMILES	<chem>C1=CC(=CC=C1C=O)OC2=C(C=CC=C2)Cl</chem>	N/A

## 2D and 3D Structural Conformation

The molecule's functionality is a direct result of its spatial arrangement. It is composed of a benzaldehyde ring and a 2-chlorophenoxy group connected by an ether oxygen.

Caption: 2D structure of **4-(2-Chlorophenoxy)benzaldehyde**.

While the 2D structure is illustrative, the 3D conformation governs molecular interactions. Unlike simpler diaryl ethers, **4-(2-Chlorophenoxy)benzaldehyde** is not planar. The two aromatic rings are twisted relative to each other. This is a result of minimizing steric hindrance between the ortho-substituent (the chlorine atom) on one ring and the hydrogen atoms on the other, as well as the electronic repulsion between the pi systems.

Based on crystallographic studies of analogous compounds like 4-(4-methoxyphenoxy)benzaldehyde, the dihedral angle between the planes of the two benzene rings is significant, often exceeding 70°.[2][3] The central C-O-C bond angle of the ether linkage is typically wider than that of a simple aliphatic ether (109.5°), approaching 118-120° due to the sp<sup>2</sup> hybridization of the connected carbons and steric factors.[2][3] This twisted, non-planar conformation is the molecule's most stable energetic state.

## Synthesis and Mechanistic Insights

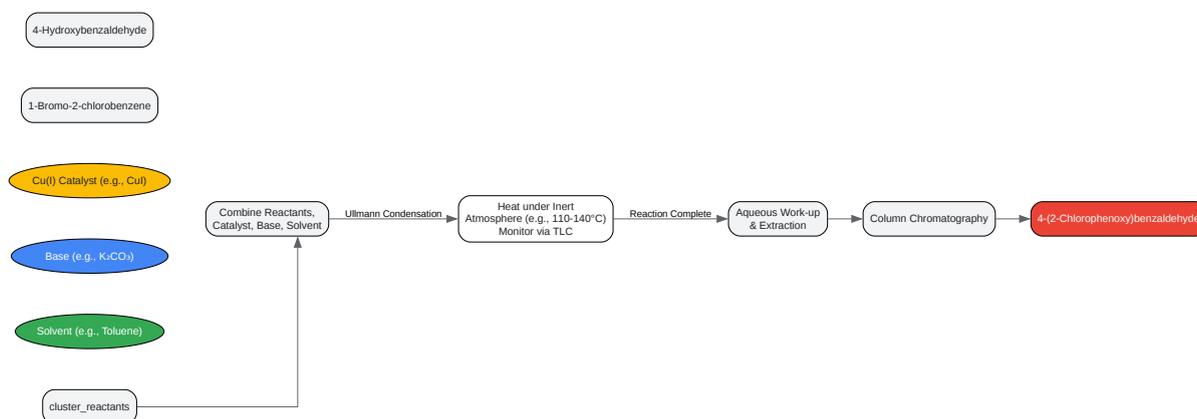
The construction of the diaryl ether linkage is the critical step in synthesizing **4-(2-Chlorophenoxy)benzaldehyde**. The Ullmann condensation is the most authoritative and widely employed method for this transformation.[4]

## Primary Synthetic Route: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between a phenol and an aryl halide.[4][5] For the synthesis of **4-(2-Chlorophenoxy)benzaldehyde**, a logical approach involves the coupling of 4-hydroxybenzaldehyde with a suitable ortho-chlorinated aryl halide, such as 1-bromo-2-chlorobenzene.

Causality of Reactant Selection:

- **Aryl Halide:** Aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann couplings.[5] Therefore, using 1-bromo-2-chlorobenzene is preferred over 1,2-dichlorobenzene to ensure selective reaction at the bromo-substituted position.
- **Phenol:** 4-hydroxybenzaldehyde provides the necessary benzaldehyde framework. The presence of the electron-withdrawing aldehyde group can decrease the nucleophilicity of the phenol, potentially requiring slightly more forcing reaction conditions compared to electron-rich phenols.[6]



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Caption: Synthetic workflow for **4-(2-Chlorophenoxy)benzaldehyde** via Ullmann Condensation.

## Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by incorporating in-process controls to ensure reaction completion and product purity.

Materials:

- 4-hydroxybenzaldehyde (1.0 eq)
- 1-bromo-2-chlorobenzene (1.1 eq)
- Copper(I) Iodide (CuI) (0.1 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (2.0 eq)
- Toluene, anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system for chromatography

#### Procedure:

- Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde, 1-bromo-2-chlorobenzene, CuI, and anhydrous K<sub>2</sub>CO<sub>3</sub>.
  - Expertise & Causality: An inert nitrogen atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state. K<sub>2</sub>CO<sub>3</sub> is an inexpensive and effective base for deprotonating the phenol to its more nucleophilic phenoxide form.[6] Toluene is chosen as a non-polar solvent capable of reaching the high temperatures often required for Ullmann couplings.[6]
- Reaction: Add anhydrous toluene to the flask to create a slurry. Begin vigorous stirring and heat the mixture to reflux (approx. 110-120°C).
- In-Process Validation (TLC Monitoring): After 2 hours, and every 2-4 hours thereafter, pause heating, cool slightly, and carefully withdraw a small aliquot of the reaction mixture. Dilute the

aliquot with ethyl acetate and spot it on a silica TLC plate alongside spots of the starting materials. Develop the plate using a 3:1 Hexanes:Ethyl Acetate solvent system.

- Trustworthiness: The reaction is complete when the 4-hydroxybenzaldehyde spot (which is typically more polar and has a lower R<sub>f</sub> value) is no longer visible. A new, less polar spot corresponding to the product should appear at a higher R<sub>f</sub> value. This provides direct evidence that the starting material has been consumed.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts, washing the pad with ethyl acetate.
- Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).
  - Expertise & Causality: The water washes remove residual potassium salts and any highly polar impurities. The brine wash helps to break any emulsions and begins the drying process.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity).
- Final Validation: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield **4-(2-Chlorophenoxy)benzaldehyde** as a solid or oil. Confirm the structure and purity using the spectroscopic methods outlined in the next section.

## Spectroscopic Characterization and Structural Verification

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following are the predicted data for **4-(2-Chlorophenoxy)benzaldehyde**

based on its known structural components.

Technique	Functional Group	Expected Signature
$^1\text{H}$ NMR	Aldehyde (-CHO)	Singlet, $\delta \approx 9.9\text{-}10.1$ ppm
Aromatic (Ar-H)	Multiple signals, $\delta \approx 7.0\text{-}8.0$ ppm	
$^{13}\text{C}$ NMR	Carbonyl (C=O)	$\delta \approx 190\text{-}192$ ppm
Aromatic (Ar-C)	Multiple signals, $\delta \approx 115\text{-}165$ ppm	
IR Spectroscopy	Aldehyde C=O Stretch	Strong, sharp band at $\sim 1700$ $\text{cm}^{-1}$
Aldehyde C-H Stretch	Two weak bands at $\sim 2820$ and $\sim 2720$ $\text{cm}^{-1}$	
Aryl Ether C-O-C Stretch	Strong band at $\sim 1240$ $\text{cm}^{-1}$ (asymmetric)	
C-Cl Stretch	Band at $\sim 750$ $\text{cm}^{-1}$	
Mass Spectrometry	Molecular Ion ( $\text{M}^+$ )	$m/z = 232$
Isotopic Peak ( $\text{M}+2$ ) <sup>+</sup>	$m/z = 234$ (approx. 1/3 intensity of $\text{M}^+$ due to $^{37}\text{Cl}$ )	

#### Detailed Analysis:

- $^1\text{H}$  NMR: The aldehydic proton is highly deshielded and appears as a characteristic singlet far downfield. The aromatic region will be complex due to the overlapping signals from the two differently substituted rings. Protons ortho to the aldehyde group will be the most downfield of the benzaldehyde ring protons.
- $^{13}\text{C}$  NMR: The carbonyl carbon is the most downfield signal. The two carbons directly attached to the ether oxygen (C-O) will appear in the 150-165 ppm range, while the carbon attached to the chlorine (C-Cl) will be found around 130 ppm.

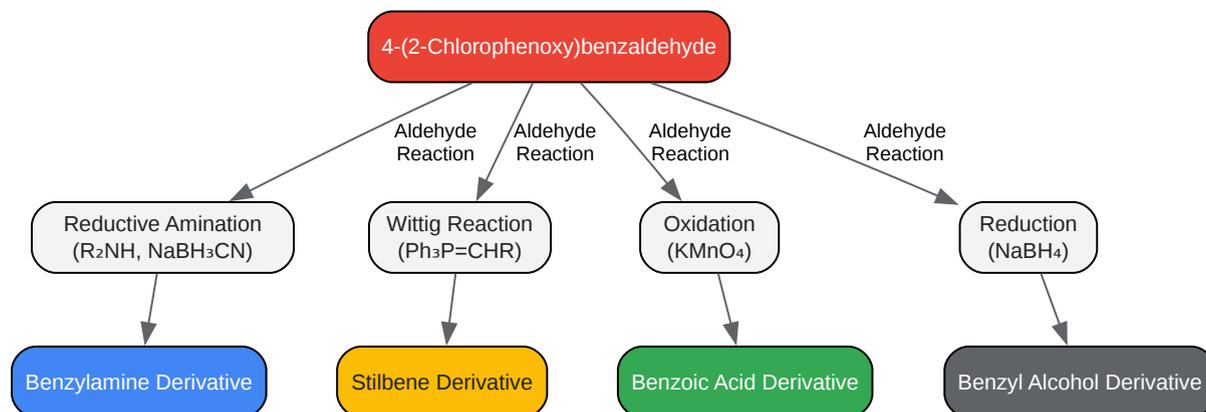
- **Mass Spectrometry:** The key diagnostic feature is the isotopic pattern of the molecular ion. The presence of one chlorine atom results in two peaks: the  $M^+$  peak (containing  $^{35}\text{Cl}$ ) and the  $M+2$  peak (containing  $^{37}\text{Cl}$ ), with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of chlorine.<sup>[7]</sup>

## Relevance in Drug Discovery and Development

**4-(2-Chlorophenoxy)benzaldehyde** is not merely a chemical curiosity; it is a strategic building block for the synthesis of complex pharmaceutical agents. The diaryl ether motif is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.<sup>[8][9]</sup>

The true value of this molecule lies in the synthetic versatility of its functional groups:

- **The Aldehyde Group:** This is a gateway to numerous transformations. It can undergo reductive amination to form amines, Wittig reactions to form alkenes, and various condensation reactions to build complex heterocyclic systems commonly found in drug molecules.<sup>[10]</sup>
- **The Ether Linkage:** The diaryl ether bond is metabolically stable, providing a robust and rigid linker to orient the two aromatic rings in a specific, conformationally-restricted manner, which is often key for high-affinity binding to biological targets.
- **The Chloro Substituent:** The chlorine atom influences the molecule's electronic properties and lipophilicity ( $\log P$ ), which can be fine-tuned to improve pharmacokinetic properties like cell membrane permeability and metabolic stability. It also serves as a potential handle for further cross-coupling reactions.



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